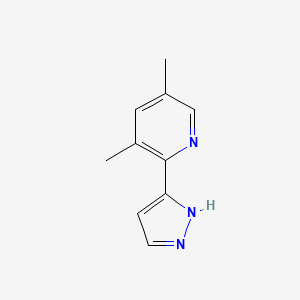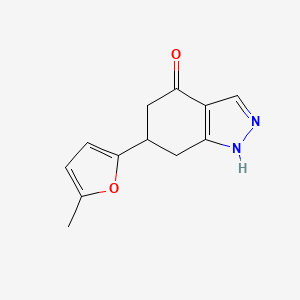![molecular formula C14H11NO5 B1429699 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1415719-56-0](/img/structure/B1429699.png)
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first introduced in the 1990s and has since been used in the treatment of various mental disorders.
Scientific Research Applications
Vasodilator Responses
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid has been associated with vasodilator activities. For instance, the study by Pankey et al. (2011) discusses the NO-independent activator of soluble guanylyl cyclase (sGC), BAY 60-2770, which increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme. The research shows BAY 60-2770's vasodilator activity in the pulmonary and systemic vascular beds, suggesting that the heme-oxidized form of sGC can be activated in vivo in an NO-independent manner to promote vasodilation (Pankey et al., 2011).
Cerebral Vasospasm Prevention
Another study by Zuccarello et al. (1996) highlights the effectiveness of oral treatment with the endothelin (ET) A/B receptor antagonist Ro 47-0203 and the ET A receptor antagonist 2-benzo[1,3]dioxol-5-yl-3-benzyl-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid monosodium salt (PD155080) in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. The research supports the use of oral administration of ET A/B and ET A receptor antagonists as potential specific treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Analgesic and Antiplatelet Activity
A study focused on a compound bearing salicylic acid residue, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, discusses its synthesis, potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, and evaluates its toxicity level, effectiveness for analgesic, and antiplatelet agent compared with acetylsalicylic acid. The study concluded that this compound was better than acetylsalicylic acid, exhibiting excellent analgesic and antiplatelet activity with no toxicity impact (Caroline et al., 2019).
properties
IUPAC Name |
3-(4-methoxycarbonylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(18)10-5-6-15-12(8-10)20-11-4-2-3-9(7-11)13(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUHWCBXKDNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
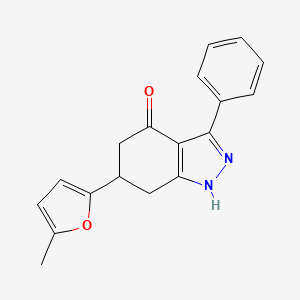
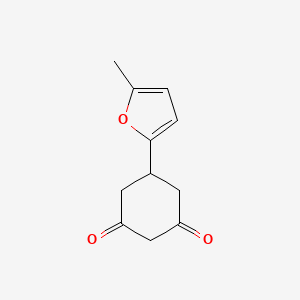

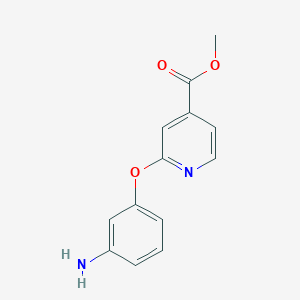
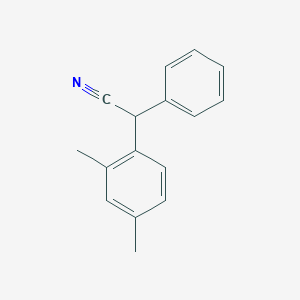
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
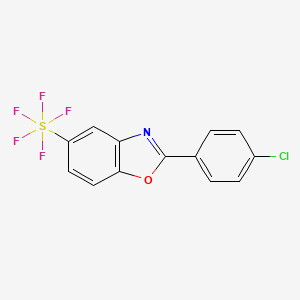
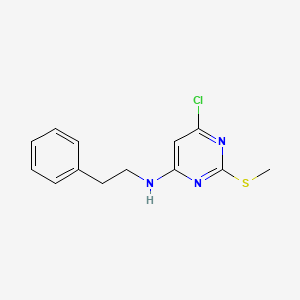
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)

